(2S)-(4,4'-二异丁基苯基)吡咯烷甲醇硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

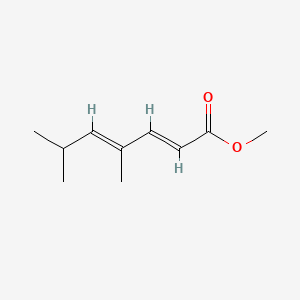

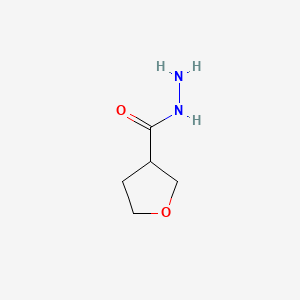

“(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate” is a chemical compound with the molecular formula C25H37NO5S and a molecular weight of 463.633. It is offered by several suppliers for research purposes .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a field of interest for a long time due to their diverse biological and medicinal importance . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .

科学研究应用

合成和化学性质

化合物(2S)-(4,4'-二异丁基苯基)吡咯烷甲醇硫酸盐与一类具有合成化学潜力的吡咯烷衍生物相关。例如,吡咯烷衍生物的衍生物已被用于合成5-甲氧基-3-吡咯烯-2-酮,这些化合物可作为制备农药或药用化合物的有用加合物(Ghelfi et al., 2003)。这展示了吡咯烷结构在创造具有多种应用的复杂分子中的适应性。

催化应用

在催化领域,基于吡咯烷的化合物显示出潜力。一项研究利用L-吡咯烷-2-羧酸硫酸盐(一种相关化合物)在无溶剂条件下促进14-芳基-14H-二苯并[a,j]三氮杂芴的一锅法合成,突显了该化合物作为环保高效催化剂的实用性(Godse et al., 2017)。这个例子强调了吡咯烷衍生物在绿色化学中的作用,促进了在不需要有害溶剂的情况下进行反应。

分子结构研究

吡咯烷衍生物的分子结构阐明为其潜在应用提供了见解。例如,对对映纯的2-硅基吡咯烷盐的详细研究有助于设计新的催化剂支架,展示了吡咯烷结构在开发新型催化剂中的重要性(Bauer & Strohmann, 2017)。这对于催化过程的进展至关重要,可能导致在工业和研究环境中更高效和选择性的反应。

有机催化

基于吡咯烷的化合物的多功能性延伸到有机催化。通过双-(3,5-二甲基苯基)((S)-吡咯烷-2-基)甲醇催化的马隆酸酯对硝基烯烃的对映选择性Michael加成,揭示了吡咯烷衍生物作为双功能有机催化剂的有效性(Lattanzi, 2006)。这展示了该化合物在不对称合成中的潜力,有助于生产具有高纯度的手性分子,这在制药行业中至关重要。

作用机制

The mechanism of action of pyrrolidine derivatives is often related to their ability to inhibit certain enzymes or bind to specific receptors. For example, some pyrrolidine analogs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

未来方向

The field of pyrrolidine derivatives continues to be a versatile area of study due to its diverse biological and medicinal importance . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

bis(4-tert-butylphenyl)-[(2S)-pyrrolidin-2-yl]methanol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)/t22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXIHTCNPSWHRC-FTBISJDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)

![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)